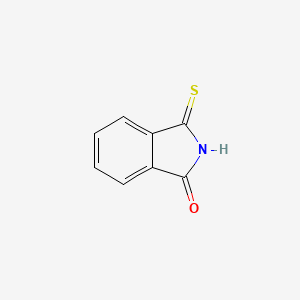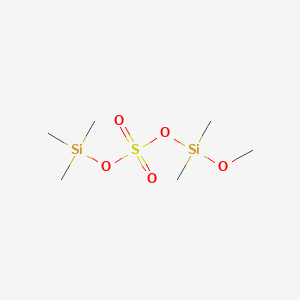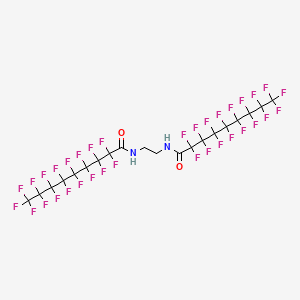![molecular formula C20H24N6O3 B14152978 Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate CAS No. 4418-13-7](/img/structure/B14152978.png)
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the purine derivative, which is then coupled with an acetylated benzoate ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features.
Ethyl 4-(butylamino)benzoate: Another ester with a different amine substituent.
Ethyl 4-(dimethylamino)benzoate: A related compound with a dimethylamino group.
Uniqueness
Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate is unique due to the presence of the purine ring system, which imparts specific biological activity and potential therapeutic applications. Its complex structure also allows for diverse chemical modifications, making it a versatile compound in research and industry.
特性
CAS番号 |
4418-13-7 |
|---|---|
分子式 |
C20H24N6O3 |
分子量 |
396.4 g/mol |
IUPAC名 |
ethyl 4-[[2-[6-(diethylamino)purin-9-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H24N6O3/c1-4-25(5-2)18-17-19(22-12-21-18)26(13-23-17)11-16(27)24-15-9-7-14(8-10-15)20(28)29-6-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,24,27) |
InChIキー |
IPTQCOYFDNTJAD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenesulfonic acid, 7,7'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]diimino]bis[4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, tetrasodium salt](/img/structure/B14152896.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B14152901.png)
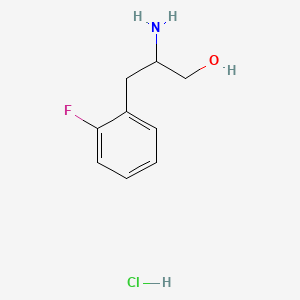

![n'-[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B14152912.png)
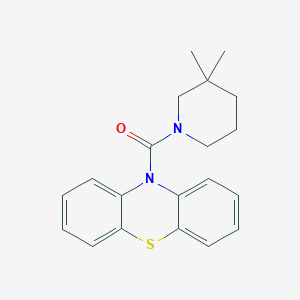
![3-(benzyloxy)-N-{[5-(butanoylamino)-2-chlorophenyl]carbamothioyl}benzamide](/img/structure/B14152917.png)

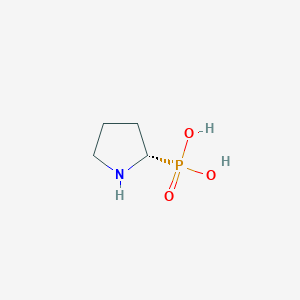
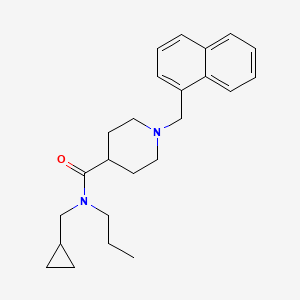
![1-[3,5-Dichloro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B14152934.png)
